molecular formula C19H19ClN2O B8487084 4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol CAS No. 680611-05-6

4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol

Cat. No.: B8487084
CAS No.: 680611-05-6
M. Wt: 326.8 g/mol
InChI Key: JFMIDTYLHCPZPL-UHFFFAOYSA-N
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Description

4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s structure features a phenol group attached to a 7-chloro-1-cyclohexyl-1H-indazole moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas over a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-(1-chloro-1H-indazol-3-yl)phenol: Similar structure but lacks the cyclohexyl group.

    4-(7-chloro-1H-indazol-3-yl)aniline: Similar structure but has an aniline group instead of a phenol group.

    4-(7-chloro-1H-indazol-3-yl)benzoic acid: Similar structure but has a carboxylic acid group instead of a phenol group.

Uniqueness

4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

680611-05-6

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

4-(7-chloro-1-cyclohexylindazol-3-yl)phenol

InChI

InChI=1S/C19H19ClN2O/c20-17-8-4-7-16-18(13-9-11-15(23)12-10-13)21-22(19(16)17)14-5-2-1-3-6-14/h4,7-12,14,23H,1-3,5-6H2

InChI Key

JFMIDTYLHCPZPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=CC=C3Cl)C(=N2)C4=CC=C(C=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to Method C step B from 7-chloro-1-cyclohexyl-3-(4-methoxyphenyl)-1H-indazole (0.55 g, 1.61 mmol), boron tribromide (0.61 mL, 6.5 mmol) and 1.0 mL of cyclohexene to give the product (0.26 g) as an off-white solid.
Name
7-chloro-1-cyclohexyl-3-(4-methoxyphenyl)-1H-indazole
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

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